![molecular formula C15H21N3O4S B2616732 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide CAS No. 2310140-33-9](/img/structure/B2616732.png)
2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical trials, making it a potential candidate for the treatment of NSCLC.
Mécanisme D'action
2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide selectively inhibits the activity of EGFR with T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. The compound binds to the ATP-binding site of the mutated EGFR protein and prevents its activation, leading to tumor cell death. 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide has also been shown to inhibit the activity of wild-type EGFR to a lesser extent, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide has been shown to have potent antitumor activity in preclinical and clinical studies. The compound selectively targets the mutated EGFR protein and inhibits its activity, leading to tumor cell death. 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide has also been shown to have a favorable safety profile, with minimal toxicity observed in clinical trials. The compound has a half-life of approximately 25 hours, which allows for once-daily dosing.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide has several advantages for lab experiments, including its potent antitumor activity, selective inhibition of mutated EGFR, and favorable safety profile. However, the compound has limitations, including its complex synthesis process and high cost. Additionally, the compound may not be effective in patients with EGFR mutations other than T790M.
Orientations Futures
There are several future directions for the development of 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide. One area of research is the optimization of the synthesis process to improve yields and reduce costs. Another area of research is the identification of biomarkers that can predict response to the compound. Additionally, combination therapies with other anticancer agents may enhance the antitumor activity of 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide. Finally, the development of next-generation EGFR TKIs with improved selectivity and potency may further improve the treatment of NSCLC.
Méthodes De Synthèse
2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide is synthesized through a multistep process that involves the reaction of 4-bromo-3-fluoroaniline with 3-pyrrolidin-1-ylazetidine-1-sulfonyl chloride to form an intermediate compound. The intermediate compound is then reacted with 2-(2-chloroethoxy) acetic acid to form 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide. The synthesis process is complex and requires careful optimization to achieve high yields and purity.
Applications De Recherche Scientifique
2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common mechanism of acquired resistance to first-generation EGFR TKIs. 2-[4-(3-Pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide selectively targets the mutated EGFR protein and inhibits its activity, leading to tumor cell death. The compound has also shown promising results in reducing tumor size and improving overall survival in patients with advanced NSCLC.
Propriétés
IUPAC Name |
2-[4-(3-pyrrolidin-1-ylazetidin-1-yl)sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c16-15(19)11-22-13-3-5-14(6-4-13)23(20,21)18-9-12(10-18)17-7-1-2-8-17/h3-6,12H,1-2,7-11H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQLHXHDCAVNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[3-(Pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}phenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

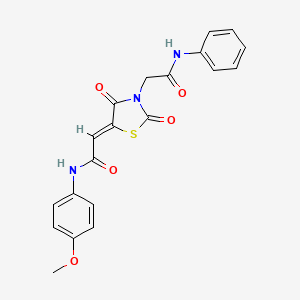
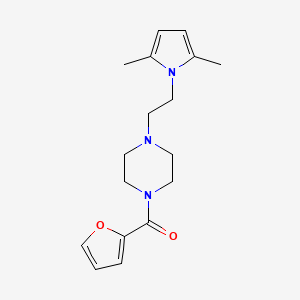
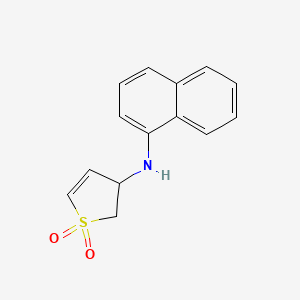
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)
![6-Methyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2616657.png)

![2-(4-ethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2616660.png)
![[2-(2-Chloroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2616661.png)
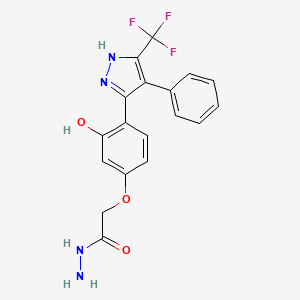
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-hydroxyethyl)oxamide](/img/structure/B2616664.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide](/img/structure/B2616665.png)
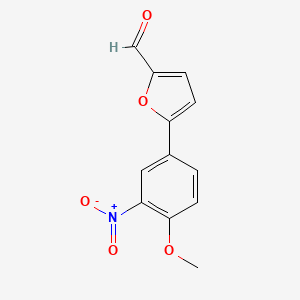
![methyl 4-{[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2616672.png)